molecular formula C21H22N2O3 B2833130 (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 1613190-13-8

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No. B2833130
M. Wt: 350.418
InChI Key: QYXNSUPMGWMJJW-UYRXBGFRSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., ester, ketone, aldehyde) is also identified based on its functional groups.



Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact.



Molecular Structure Analysis

Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule.



Chemical Reactions Analysis

This involves studying the various chemical reactions the compound can undergo. It includes understanding the reaction conditions, the mechanism, the products formed, and the yield of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc.


Scientific Research Applications

Synthesis and Chemical Behavior

  • The compound's synthesis involves reactions that highlight its potential for chemical modifications and derivatizations, which can tailor its physical and chemical properties for specific scientific applications. For instance, the reaction of acetylenecarboxylic acid with amines demonstrates the compound's capacity for hydrolysis and decarboxylation under certain conditions, revealing insights into its stability and reactivity (Iwanami et al., 1964).

Potential as a PET Probe

  • A significant application of the compound is in the development of a PET probe for imaging the enzyme PIM1, a proviral integration site in moloney murine leukemia virus kinase. The compound's potent and selective inhibition of PIM1, coupled with its successful labeling with carbon-11, positions it as a promising candidate for PET imaging, facilitating the study of PIM1's role in various biological processes and diseases (Gao et al., 2013).

Safety And Hazards

The safety and hazards associated with the compound are assessed based on its reactivity, toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve improving the synthesis of the compound, finding new reactions it can undergo, discovering new biological activities, or reducing its environmental impact.


properties

IUPAC Name

(2Z)-2-benzylidene-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-22-9-11-23(12-10-22)14-17-18(24)8-7-16-20(25)19(26-21(16)17)13-15-5-3-2-4-6-15/h2-8,13,24H,9-12,14H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXNSUPMGWMJJW-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

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